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Compound of Interest

Compound Name: Rivaroxaban diol

Cat. No.: B565196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of

rivaroxaban, a direct oral anticoagulant, and its diol metabolite. The information presented is

intended to support research, scientific understanding, and drug development efforts in the field

of anticoagulation.

Introduction
Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the

coagulation cascade.[1][2] Its oral administration and predictable pharmacokinetic and

pharmacodynamic properties have established it as a key therapeutic agent for the prevention

and treatment of thromboembolic disorders.[3][4] Understanding the absorption, distribution,

metabolism, and excretion (ADME) of rivaroxaban and its metabolites is crucial for optimizing

its clinical use and for the development of new anticoagulant therapies.

Pharmacokinetics of Rivaroxaban
Rivaroxaban exhibits a well-characterized pharmacokinetic profile with rapid absorption and a

predictable dose-response relationship.[5]

Absorption
Following oral administration, rivaroxaban is rapidly absorbed, reaching peak plasma

concentrations (Cmax) within 2 to 4 hours.[3][4][6] The absolute bioavailability of the 10 mg
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dose is high, ranging from 80% to 100%, and is not significantly affected by food.[3][4][6]

However, for the 15 mg and 20 mg doses, bioavailability is approximately 66% under fasting

conditions and increases to over 80% when taken with food, which enhances absorption.[1][7]

Distribution
Rivaroxaban has a high plasma protein binding of approximately 92-95% in humans, primarily

to albumin.[3] This extensive binding contributes to its relatively low volume of distribution at a

steady state of about 50 liters, indicating limited distribution into tissues.[3]

Metabolism
Approximately two-thirds of an administered dose of rivaroxaban is metabolized through

various pathways.[8] The metabolism occurs via both cytochrome P450 (CYP)-dependent and -

independent mechanisms.[1] The major CYP enzymes involved are CYP3A4 and CYP2J2.[1]

The primary metabolic transformations involve the oxidative degradation of the morpholinone

moiety and hydrolysis of the amide bonds.[1][8][9] Importantly, the circulating metabolites of

rivaroxaban are considered to be pharmacologically inactive and are present in plasma at

much lower concentrations than the parent drug.[1][8][9]

Excretion
Rivaroxaban is eliminated from the body through multiple pathways. Approximately one-third of

the administered dose is excreted unchanged in the urine, primarily via active tubular secretion.

[8] The remaining two-thirds are eliminated as inactive metabolites via both renal and

fecal/biliary routes.[8][10] The terminal elimination half-life of rivaroxaban is between 5 and 9

hours in healthy young individuals and can be prolonged in the elderly, ranging from 11 to 13

hours.[4]

Quantitative Pharmacokinetic Data for Rivaroxaban
The following tables summarize the key pharmacokinetic parameters of rivaroxaban in healthy

adult subjects.

Table 1: Absorption and Distribution Parameters of Rivaroxaban
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
2 - 4 hours [3][4][6]

Bioavailability (10 mg dose) 80% - 100% [3][4][6]

Bioavailability (15 mg & 20 mg,

with food)
>80% [1][7]

Plasma Protein Binding 92% - 95% [3]

Volume of Distribution (Vd) ~50 L [3]

Table 2: Elimination Parameters of Rivaroxaban

Parameter
Value (Young
Adults)

Value (Elderly) Reference

Elimination Half-life

(t½)
5 - 9 hours 11 - 13 hours [4]

Renal Excretion

(unchanged)
~33% ~33% [8]

Metabolic Clearance ~67% ~67% [8]

Pharmacokinetics of the Rivaroxaban Diol
Metabolite
The oxidative degradation of the morpholinone ring of rivaroxaban leads to the formation of

several metabolites, including a diol metabolite, often referred to in literature as M-2.[1][9] This

metabolic pathway is a significant contributor to the overall clearance of rivaroxaban.

Formation and Characteristics
The diol metabolite is formed through CYP-mediated oxidation. While its chemical structure has

been identified, specific, quantitative pharmacokinetic data for the diol metabolite in humans,

such as its Cmax, AUC, and elimination half-life, are not extensively reported in publicly
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available literature.[11][12] The focus of most pharmacokinetic studies has been on the parent

compound, rivaroxaban, as its metabolites are considered minor contributors to the overall

pharmacological effect and are not pharmacologically active.[1][8][9]

Table 3: Pharmacokinetic Profile of Rivaroxaban Diol Metabolite (M-2)

Parameter Value Reference

Cmax
Not explicitly reported in

humans
-

AUC
Not explicitly reported in

humans
-

Elimination Half-life (t½)
Not explicitly reported in

humans
-

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing validated

bioanalytical methods. A typical experimental protocol for a rivaroxaban pharmacokinetic study

in humans involves the following key steps:

Study Design: A single- or multiple-dose, open-label, crossover, or parallel-group study in

healthy volunteers or a specific patient population.

Drug Administration: Oral administration of a specific dose of rivaroxaban.

Sample Collection: Serial blood samples are collected at predefined time points post-dose.

Urine and feces may also be collected to assess excretion.

Sample Processing: Plasma is separated from blood samples and stored frozen until

analysis.

Bioanalysis: Rivaroxaban concentrations in plasma and other matrices are quantified using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method.[13]
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Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental

or compartmental analysis.[5]
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Caption: Metabolic pathway of rivaroxaban.

Experimental Workflow for a Rivaroxaban
Pharmacokinetic Study
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Caption: A typical experimental workflow.

Conclusion
Rivaroxaban possesses a predictable pharmacokinetic profile characterized by rapid

absorption, high bioavailability (especially when taken with food for higher doses), and

elimination through both renal and metabolic pathways. While the formation of a diol metabolite
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via oxidative degradation is a key metabolic route, this and other metabolites are

pharmacologically inactive and present at low plasma concentrations. Consequently, the

anticoagulant effect of rivaroxaban is almost entirely attributable to the parent drug. Further

research focusing on the detailed pharmacokinetic profiling of individual metabolites could

provide a more complete understanding of rivaroxaban's disposition, although the clinical

relevance of such findings may be limited given their lack of pharmacological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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